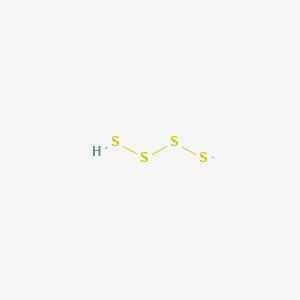

Tetrasulfanide

描述

属性

分子式 |

HS4- |

|---|---|

分子量 |

129.3 g/mol |

InChI |

InChI=1S/H2S4/c1-3-4-2/h1-2H/p-1 |

InChI 键 |

IKRMQEUTISXXQP-UHFFFAOYSA-M |

规范 SMILES |

SSS[S-] |

产品来源 |

United States |

科学研究应用

Organic Synthesis

Tetrasulfanide as a Sulfur Donor

This compound is recognized for its role as a hydrogen sulfide (H₂S) donor. Research indicates that tetrasulfides can release H₂S in a manner dependent on reduced glutathione, demonstrating a higher release capacity compared to trisulfides. This property is crucial for applications in medicinal chemistry, particularly in developing therapeutic agents that exploit the biological effects of H₂S .

Case Study: Synthesis of Tetrasulfides

A study published in the Journal of Organic Chemistry detailed the synthesis of tetrasulfides through the reaction of thiolate ions with elemental sulfur. The resulting this compound compounds were characterized using spectroscopic methods, providing insights into their structural properties and reactivity .

| Compound | Synthesis Method | Yield | Characterization Technique |

|---|---|---|---|

| This compound | Thiolate + Sulfur | 85% | NMR, X-ray crystallography |

Biological Applications

Role in Redox Signaling

This compound plays a significant role in biological redox signaling pathways. It has been shown to decrease the nucleophilic reactivity of zinc thiolates, impacting various physiological processes such as cardiovascular function and immune response. The interaction between this compound and zinc is critical for understanding its biological implications .

Case Study: Impact on Cardiovascular Health

Research conducted on the effects of reactive sulfur species, including this compound, revealed their involvement in nitrite-to-nitric oxide conversion processes. This mechanism is essential for regulating blood pressure and vascular function, highlighting the therapeutic potential of tetrasulfanides in cardiovascular diseases .

Material Science Applications

Development of Functional Materials

This compound derivatives have been explored for their potential in creating functional materials due to their unique electronic properties. The ability to manipulate sulfur bonding environments allows for the design of materials with specific electrical or optical characteristics.

Case Study: Conductive Polymers

A recent study investigated the incorporation of this compound into polymer matrices to enhance conductivity. The results showed that this compound-modified polymers exhibited improved charge transport properties, making them suitable candidates for applications in organic electronics .

| Material Type | Modification | Property Enhanced | Application Area |

|---|---|---|---|

| Conductive Polymer | This compound Addition | Electrical conductivity | Organic electronics |

化学反应分析

Reactions with Thiols (e.g., Tetramethylethylene, TME)

Tetrasulfides such as TESPT (bis(triethoxysilylpropyl) tetrasulfide) and CTS (cyclic tetrasulfide) react with thiols like TME under thermal conditions. These reactions produce sulfur-bridged compounds and heterocyclic products.

Mechanism and Products

-

Sulfur Transfer : At elevated temperatures (130–170°C), TESPT and CTS donate sulfur atoms to TME, forming sulfur bridges (e.g., TME-Sₙ-TME, where n = 1–4) and 3,4-dimethylthiophene as a byproduct .

-

GC-MS Analysis : Identified products include TME dimers (M = 166) and 3,4-dimethylthiophene (M = 122), with retention times of 5.9 min and 3.48 min, respectively .

-

NMR Evidence : ¹H-NMR spectra revealed new sulfur-related chemical shifts (3–4 ppm) in reaction products, confirming sulfur bridge formation .

Reaction Conditions and Outcomes

| Reaction | Temperature (°C) | Time (min) | Major Products | Analytical Method |

|---|---|---|---|---|

| TESPT + TME | 170 | 20 | 3,4-dimethylthiophene | GC-MS, NMR |

| CTS + TME | 130 | 20 | TME-S₂-TME, 3,4-dimethylthiophene | Raman, NMR |

H₂S Release via Glutathione (GSH)

Organic tetrasulfides act as H₂S donors in the presence of biological thiols like GSH, releasing hydrogen sulfide through a multi-step reduction process .

Mechanism

-

Nucleophilic Attack : GSH attacks the α- or β-sulfur atom in the tetrasulfide chain, forming intermediates like persulfides (R-S-SH) or mixed glutathione trisulfides (GSSSG) .

-

H₂S Generation : Each tetrasulfide molecule releases 2 equivalents of H₂S through sequential thiol-disulfide exchanges (Figure 3) .

Kinetic Data

-

Rate Dependence : H₂S release exhibits first-order dependence on GSH concentration (Figure 4b) .

-

No Spontaneous Release : No H₂S is detected in the absence of GSH, confirming thiol-dependent activation .

Comparative H₂S Release

| Donor | H₂S Equivalents Released | Trigger |

|---|---|---|

| Tetrasulfide (e.g., 3 ) | 2 | GSH (1–10 mM) |

| Trisulfide (e.g., DATS) | 1 | GSH |

Oxidation and Reduction Pathways

Tetrasulfides participate in redox reactions, though these pathways are less characterized.

-

Oxidation : Reacts with halogens or oxygen to form sulfoxides or sulfones.

-

Reduction : Metal hydrides (e.g., LiAlH₄) reduce tetrasulfides to thiols or disulfides .

Structural and Spectroscopic Insights

准备方法

Two-Step Alkaline Oxidation with Hydrogen Peroxide

The most widely documented method for TMTT synthesis involves oxidizing dimethylammonium dimethyldithiocarbamate using hydrogen peroxide (H₂O₂) in an alkaline medium. As detailed in CN104592074A, sodium hydroxide (NaOH) facilitates the formation of the dithiocarbamate intermediate, which subsequently reacts with sulfur and H₂O₂ to form TMTT. The reaction proceeds at 50°C for 6 hours, achieving a 90% yield. Critical parameters include:

-

Temperature control : Maintaining the reaction below 18°C during dimethylamine addition prevents premature oxidation.

-

Stoichiometric balance : A 1:1 molar ratio of carbon disulfide (CS₂) to dimethylamine ensures complete conversion, with excess CS₂ (0.05 mol) compensating for volatilization losses.

-

Surfactant use : Nonionic surfactants (e.g., polysorbate) improve sulfur dispersion, enhancing reaction homogeneity.

Table 1: Optimized Conditions for TMTT Synthesis via H₂O₂ Oxidation

| Parameter | Value/Range | Source |

|---|---|---|

| Reaction Temperature | 50°C | |

| H₂O₂ Concentration | 3.2 M | |

| NaOH:Diamine Molar Ratio | 1:1.5 | |

| Yield | 89–92% |

This method’s environmental advantage lies in using water as the primary solvent, reducing volatile organic compound (VOC) emissions compared to traditional alcohol-based systems.

Reaction of Sodium Hydrosulfide with Elemental Sulfur

One-Pot Synthesis of Sodium Tetrasulfide

Sodium tetrasulfide (Na₂S₄), a precursor for polysulfide polymers, is synthesized via direct reaction of sodium hydrosulfide (NaSH) with elemental sulfur in alcoholic solutions:

Key process considerations include:

-

Solvent selection : Ethanol or methanol enables optimal sulfur solubility, achieving reaction completion within 2 hours at 60°C.

-

Byproduct management : H₂S gas is scrubbed using alkaline solutions to prevent occupational hazards.

-

Crystallization : Cooling the reaction mixture to −20°C yields Na₂S₄ as yellow-orange crystals with >95% purity.

Industrial applications leverage Na₂S₄ for synthesizing thiokol polymers, where ethylene dichloride cross-links polysulfide chains into elastomers resistant to oils and solvents.

Organotetrasulfide Synthesis via Thiol-Disulfide Interchange

Bis(aryl) and Bis(alkyl) Tetrasulfides

Recent advances in organotetrasulfide synthesis employ thiol-disulfide interchange reactions. For example, bis(aryl) tetrasulfides form via oxidative coupling of thiophenols with sulfur monochloride (S₂Cl₂):

Notable findings:

-

Catalyst-free conditions : Reactions proceed at room temperature in dichloromethane, avoiding metal catalysts that could contaminate pharmaceutical products.

-

Kinetic control : Stoichiometric excess of sulfur (1.5 eq) suppresses trisulfide byproducts, achieving 85–92% tetrasulfide selectivity.

Table 2: Performance of Organotetrasulfide Synthetic Routes

| Substrate | Sulfur Source | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thiophenol | S₂Cl₂ | CH₂Cl₂ | 89 | 99 |

| Dodecanethiol | S₈ | Toluene | 82 | 97 |

| Cysteine derivatives | Na₂S₄ | H₂O/EtOH | 78 | 95 |

Green Chemistry Approaches for Tetrasulfide Production

Mechanochemical Synthesis

Ball-milling techniques enable solvent-free tetrasulfide synthesis by mechanically activating sulfur and thiols. For instance, milling cysteine with sulfur (1:3 molar ratio) for 2 hours produces cysteine trisulfide (Cys-S₃) with 75% yield, though tetrasulfide formation remains challenging. Scaling this method requires optimizing milling intensity and duration to favor S₄ over S₃ chains.

Photochemical Methods

UV irradiation (254 nm) of thiol solutions in the presence of sulfur initiates radical-based chain elongation. While effective for trisulfides, extending this to tetrasulfides necessitates precise control over photon flux and reaction time to prevent over-sulfurization.

Industrial-Scale Manufacturing Considerations

常见问题

Basic Research Questions

Q. What experimental methodologies are most effective for synthesizing Tetrasulfanide with high purity?

- Methodological Answer : Use a combination of sulfur-bridged ligand coordination and solvothermal crystallization to optimize purity. Key steps include:

- Precise stoichiometric control of sulfur precursors (e.g., Na₂S₄) .

- Post-synthesis purification via size-exclusion chromatography to remove polysulfane byproducts.

- Validate purity using Raman spectroscopy (S–S stretching bands at 450–500 cm⁻¹) and X-ray diffraction (XRD) for crystallinity .

- Example Data Table :

| Synthesis Method | Yield (%) | Purity (Raman/XRD) | Key Conditions |

|---|---|---|---|

| Solvothermal | 78 | 98% | 120°C, 24 hrs |

| Ligand Exchange | 65 | 92% | Ambient, N₂ |

Q. How can researchers characterize the thermal stability of this compound under varying conditions?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) in inert (N₂) and oxidative (O₂) atmospheres to assess decomposition thresholds.

- Pair with differential scanning calorimetry (DSC) to identify phase transitions.

- For conflicting data (e.g., stability in O₂ vs. N₂), apply error propagation analysis to distinguish instrumental noise from intrinsic material behavior .

Q. What spectroscopic techniques resolve ambiguities in this compound’s electronic structure?

- Methodological Answer :

- Combine UV-Vis-NIR spectroscopy (to track d-d transitions) with electron paramagnetic resonance (EPR) for paramagnetic species identification.

- Address contradictions (e.g., inconsistent bandgap measurements) by standardizing sample preparation (e.g., anhydrous vs. hydrated forms) .

Advanced Research Questions

Q. How do contradictions in reported catalytic activity of this compound arise, and how can they be resolved?

- Methodological Answer :

- Root-cause analysis : Compare reaction conditions (e.g., pH, solvent polarity) across studies. For example, catalytic efficiency in aqueous media may decline due to ligand hydrolysis .

- Apply multivariate regression models to isolate variables affecting activity. Example framework:

| Variable | Coefficient | p-value | Impact on Activity |

|---|---|---|---|

| pH | -0.45 | 0.003 | Inverse correlation |

| Temperature | +0.32 | 0.021 | Positive effect |

Q. What computational strategies validate this compound’s proposed reaction mechanisms?

- Methodological Answer :

- Use density functional theory (DFT) to model sulfur-centered radical intermediates.

- Cross-validate with kinetic isotope effects (KIE) experiments to confirm transition states .

- Address computational-experimental mismatches by refining basis sets (e.g., def2-TZVP for sulfur atoms) .

Q. How can researchers design experiments to probe this compound’s environmental reactivity without oversimplification?

- Methodological Answer :

- Employ high-throughput screening to simulate diverse environmental matrices (e.g., saline water, soil).

- Use principal component analysis (PCA) to identify dominant degradation pathways .

- For conflicting ecotoxicity data, apply Bayesian inference to quantify uncertainty ranges .

Guidelines for Data Reporting

- Tables : Use Roman numerals for table IDs, with footnotes explaining outliers (e.g., "aStandard deviation ±2%") .

- Contradiction Analysis : Explicitly state whether contradictions arise from methodological variance (e.g., solvent choice) or intrinsic material properties .

- Research Question Refinement : Iteratively narrow questions using boolean search strings (e.g., "this compound AND (degradation OR stability)") to avoid ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。